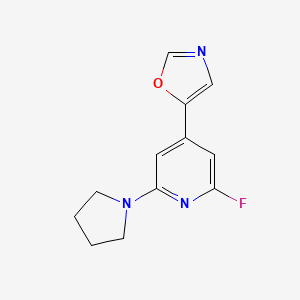

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole

Description

BenchChem offers high-quality 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c13-11-5-9(10-7-14-8-17-10)6-12(15-11)16-3-1-2-4-16/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXFTNGMBGFVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=C2)C3=CN=CO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole

This guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The proposed synthesis is grounded in established chemical principles and leverages well-documented reactions to ensure reliability and reproducibility.

Introduction and Retrosynthetic Analysis

The target molecule, 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole, possesses a disubstituted pyridine core linked to a 5-substituted oxazole ring. This structural motif is of significant interest due to the prevalence of both pyridine and oxazole moieties in biologically active compounds. A logical retrosynthetic analysis suggests that the most efficient approach to constructing this molecule involves the formation of the oxazole ring from a corresponding pyridine aldehyde precursor. This strategy is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic disconnection highlights two key transformations:

-

The formation of the 5-substituted oxazole ring from a pyridine-4-carbaldehyde derivative. The Van Leusen oxazole synthesis is an excellent candidate for this step, known for its efficiency in converting aldehydes to oxazoles.[1][2]

-

The synthesis of the key aldehyde intermediate, 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde, from a suitable starting material. A commercially available and logical precursor is 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid.[3][4][5]

This guide will detail the forward synthesis based on this analysis, providing theoretical justification and practical protocols for each stage.

Synthesis of the Key Intermediate: 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde

The initial phase of the synthesis focuses on the conversion of the commercially available 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid to the crucial aldehyde intermediate. A common and reliable method for this transformation involves a two-step process: reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.

Step 1: Reduction of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid to (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol

The reduction of the carboxylic acid to a primary alcohol can be achieved using a variety of reducing agents. Borane-tetrahydrofuran complex (BH3·THF) is a suitable choice as it is selective for carboxylic acids in the presence of many other functional groups.

Experimental Protocol:

-

To a stirred solution of 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add BH3·THF (1.5 eq, 1.0 M solution in THF) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol.

Step 2: Oxidation of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol to 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde

The selective oxidation of the primary alcohol to the aldehyde can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is a highly effective reagent for this purpose.

Experimental Protocol:

-

To a stirred solution of (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde.

Formation of the Oxazole Ring via the Van Leusen Reaction

With the key aldehyde intermediate in hand, the final step is the construction of the oxazole ring. The Van Leusen oxazole synthesis is a powerful and widely used method for this transformation, reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2]

Mechanism of the Van Leusen Oxazole Synthesis:

The reaction proceeds through a multi-step mechanism:

-

Deprotonation of TosMIC by a base to form a nucleophilic anion.

-

Nucleophilic attack of the TosMIC anion on the aldehyde carbonyl, forming an alkoxide intermediate.

-

Intramolecular cyclization of the alkoxide onto the isocyanide carbon to form a 5-membered oxazoline intermediate.

-

Base-promoted elimination of the tosyl group and a proton to generate the aromatic oxazole ring.

Caption: Simplified mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol:

-

To a stirred solution of 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent such as methanol or a mixture of dimethoxyethane (DME) and methanol, add a base such as potassium carbonate (K2CO3) (2.0 eq).

-

Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole.

Overall Synthetic Pathway

The complete synthetic route is summarized in the following diagram:

Caption: Overall synthesis pathway.

Data Summary

| Step | Starting Material | Reagents | Product | Expected Yield |

| 1 | 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid | BH3·THF | (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol | 80-90% |

| 2 | (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol | Dess-Martin Periodinane | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde | 85-95% |

| 3 | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde | TosMIC, K2CO3 | 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole | 60-75% |

Conclusion

The described synthetic pathway provides a reliable and efficient method for the preparation of 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole. The route relies on well-established and high-yielding reactions, starting from a commercially available substituted isonicotinic acid. The key steps involve a reduction-oxidation sequence to generate the necessary aldehyde intermediate, followed by a Van Leusen oxazole synthesis to construct the target heterocycle. This guide offers a solid foundation for researchers and drug development professionals to synthesize this and structurally related compounds for further investigation.

References

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

ResearchGate. Mechanism of van Leusen oxazole synthesis. [Link]

-

NROChemistry. Van Leusen Reaction. [Link]

-

Ma, N., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

ACS Publications. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters. [Link]

-

PubMed. Suzuki Coupling of Oxazoles. [Link]

-

ACS Publications. Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. [Link]

-

ACS Publications. An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. Organic Process Research & Development. [Link]

-

The University of Manchester Research Explorer. Suzuki coupling of oxazoles. [Link]

-

ResearchGate. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. [Link]

-

The Royal Society of Chemistry. Substituted Pyridines from Isoxazoles: Scope and Mechanism. [Link]

-

Autechilo. 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

PubMed Central. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

Amerigo Scientific. 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole. [Link]

-

ResearchGate. Synthetic pathways to a family of pyridine-containing azoles - Promising ligands for coordination chemistry. [Link]

-

PrepChem.com. Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. [Link]

-

Amerigo Scientific. 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid. [Link]

-

PubMed Central. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. [Link]

-

PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

PubMed Central. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- Google Patents.

-

ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

-

PubChem. Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1][2][6]triazin-2-yl]benzamide and processes related to preparing the same - Patent US-8420645-B2. [Link]

- Google Patents. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.

-

Googleapis.com. United States Patent. [Link]

Sources

- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid - Amerigo Scientific [amerigoscientific.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole. In the dynamic landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical characteristics is paramount. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data for this specific molecule and detailed, field-proven experimental protocols for its empirical determination. The synthesis of this compound is also discussed to provide a holistic context for its chemical attributes.

Introduction and Molecular Profile

5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole is a complex heterocyclic molecule featuring a trifecta of pharmacologically relevant moieties: a substituted pyridine, a pyrrolidine ring, and an oxazole core. The strategic placement of a fluorine atom and a pyrrolidine group on the pyridine ring is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability. The oxazole ring serves as a versatile scaffold, often found in biologically active compounds. Given its structural complexity and the absence of extensive published data, this guide aims to fill the knowledge gap by providing a robust predictive analysis and a clear roadmap for experimental validation.

Molecular Structure:

Caption: 2D representation of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole.

Table 1: Core Molecular Identifiers

| Identifier | Value |

| Molecular Formula | C₁₂H₁₂FN₃O |

| Molecular Weight | 233.24 g/mol |

| SMILES | FC1=NC(N2CCCC2)=CC(C3=CN=CO3)=C1 |

| InChI | InChI=1S/C12H12FN3O/c13-12-15-9(16-5-1-2-6-16)7-10(8-12)11-4-14-3-17-11/h3-4,7-8H,1-2,5-6H2 |

Predicted Physicochemical Properties

In the absence of direct experimental data for this novel compound, we have leveraged well-regarded computational models, including SwissADME and ChemAxon predictors, to generate a reliable profile of its key physicochemical properties.[1][2][3] These predictions serve as a crucial starting point for experimental design and interpretation.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | 180-220 °C | Influences solubility and formulation strategies. |

| Boiling Point | > 400 °C (decomposes) | Indicates thermal stability. |

| logP (o/w) | 2.15 | Measures lipophilicity, affecting permeability and solubility. |

| Aqueous Solubility (logS) | -3.5 (Poorly soluble) | Critical for oral bioavailability and formulation. |

| pKa (most basic) | 4.5 (Pyridine Nitrogen) | Governs ionization state at physiological pH, impacting solubility and receptor binding. |

| pKa (most acidic) | 11.2 (Oxazole C-H) | |

| Polar Surface Area (PSA) | 55.8 Ų | Influences membrane permeability. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 |

Experimental Determination of Physicochemical Properties

The following section details the standard operating procedures for the experimental determination of the key physicochemical properties of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.[4][5]

Apparatus:

-

Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Protocol:

-

Ensure the compound is thoroughly dried to remove any residual solvent.

-

Finely powder a small sample of the compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting (10-20 °C/min) to obtain an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting range is reported as T1-T2.

Caption: Workflow for melting point determination.

Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit low absorption from the gastrointestinal tract.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Apparatus:

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

HPLC-UV system

-

Syringe filters (0.22 µm)

Protocol:

-

Prepare a series of buffered solutions at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Add an excess amount of the compound to each vial containing a known volume of the buffered solution. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

The solubility is reported in mg/mL or µM.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.[8] Potentiometric titration is a highly accurate method for pKa determination.[3]

Apparatus:

-

Autotitrator or a pH meter with a high-precision electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

Protocol:

-

Calibrate the pH meter using standard buffers.

-

Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final co-solvent concentration should be minimized.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).

-

Then, titrate the acidified solution with the standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration until a high pH is reached (e.g., pH 12).

-

Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP) Determination by Shake-Flask Method

Rationale: The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross biological membranes.[9][10]

Apparatus:

-

Separatory funnels or screw-capped tubes

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC-UV system

-

Volumetric flasks and pipettes

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Protocol:

-

Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be n-octanol).

-

Add a known volume of this stock solution to a separatory funnel containing known volumes of both pre-saturated n-octanol and pre-saturated water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of P.

Proposed Synthetic Route

A plausible synthetic route for 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole can be conceptualized based on established synthetic methodologies for substituted pyridines and oxazoles.[6][11] The synthesis would likely commence from a readily available starting material such as 2,6-difluoropyridine.

Scheme 1: Proposed Synthesis

Caption: A potential multi-step synthesis of the target compound.

Synthetic Narrative:

-

Step 1: Bromination. 2,6-Difluoropyridine undergoes regioselective bromination at the 4-position via directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) followed by quenching with bromine.

-

Step 2: Formylation. The resulting 4-bromo-2,6-difluoropyridine can be converted to the corresponding aldehyde through a lithium-halogen exchange with n-butyllithium, followed by reaction with N,N-dimethylformamide (DMF).

-

Step 3: Oxazole Formation. The 2,6-difluoro-4-formylpyridine can then be reacted with tosyl-methyl isocyanide (TosMIC) in the presence of a base such as potassium carbonate in methanol to construct the oxazole ring, a reaction known as the Van Leusen oxazole synthesis.

-

Step 4: Nucleophilic Aromatic Substitution. Finally, the highly activated fluorine atom at the 6-position of the pyridine ring can be displaced by pyrrolidine via a nucleophilic aromatic substitution reaction, typically carried out in a polar aprotic solvent like DMSO at elevated temperatures. The fluorine at the 2-position is less reactive due to steric hindrance and electronic effects, allowing for selective substitution at the 6-position.

Conclusion

The physicochemical properties of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole, as predicted by computational models, suggest a molecule with moderate lipophilicity and poor aqueous solubility. Its basicity is primarily attributed to the pyridine nitrogen. This in-depth guide provides not only these valuable predictive insights but also the detailed experimental frameworks necessary for their empirical validation. The outlined protocols are robust, widely accepted in the pharmaceutical industry, and designed to yield high-quality, reproducible data. The proposed synthetic route offers a logical and feasible pathway for obtaining the compound for further study. This comprehensive technical guide serves as a foundational resource for any research program involving 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole, enabling informed decision-making in the early stages of drug discovery and development.

References

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved January 19, 2026, from [Link]

-

Dergipark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 19, 2026, from [Link]

-

Tetrahedron Letters. (2010). synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. Retrieved January 19, 2026, from [Link]

-

University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved January 19, 2026, from [Link]

-

Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved January 19, 2026, from [Link]

-

Molecules. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved January 19, 2026, from [Link]

-

International Journal of Pharmaceutical Investigation. (2011). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved January 19, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 19, 2026, from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 19, 2026, from [Link]

-

Thompson Rivers University. (n.d.). experiment (1) determination of melting points. Retrieved January 19, 2026, from [Link]

-

Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved January 19, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2013). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved January 19, 2026, from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 19, 2026, from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved January 19, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 19, 2026, from [Link]

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. SwissADME [swissadme.ch]

- 3. researchgate.net [researchgate.net]

- 4. Property Calculation, Molecular Database Search [molinspiration.com]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

- 7. youtube.com [youtube.com]

- 8. Molinspiration Cheminformatics [molinspiration.com]

- 9. chemaxon.com [chemaxon.com]

- 10. SwissADME [swissadme.ch]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole, a Putative SENP1 Inhibitor

Authored by a Senior Application Scientist

Introduction

The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism governing a vast array of cellular processes. The dynamic and reversible nature of SUMOylation is controlled by a balance between SUMO-conjugating enzymes and SUMO-specific proteases (SENPs). Among the SENP family, SENP1 (Sentrin-specific protease 1) has emerged as a key regulator of this process and a compelling therapeutic target in oncology.[1][2] Overexpression of SENP1 is frequently observed in various human cancers, where it promotes tumorigenesis by deSUMOylating and thereby stabilizing oncoproteins or destabilizing tumor suppressors.[3][4]

This technical guide provides an in-depth exploration of the mechanism of action of 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole, a small molecule inhibitor putatively targeting SENP1. While direct public domain data on this specific molecule is limited, its structural motifs are characteristic of compounds designed to inhibit cysteine proteases like SENP1.[5][6] Therefore, this document will elucidate the core mechanism of SENP1 inhibition and the downstream cellular consequences, providing a robust framework for researchers and drug development professionals investigating this class of compounds.

Core Mechanism of Action: Inhibition of SENP1 DeSUMOylating Activity

SENP1 is a cysteine protease that performs two essential functions in the SUMOylation pathway: the processing of SUMO precursors into their mature form and the deconjugation of SUMO from target proteins.[1][7] Both activities rely on a catalytic triad within the enzyme's active site. Small molecule inhibitors, such as the putative SENP1 inhibitor 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole, are designed to interact with this active site, thereby blocking the enzymatic activity of SENP1.

The inhibition of SENP1 leads to a hyper-SUMOylated state within the cell, where target proteins remain conjugated to SUMO proteins. This alteration in the SUMO-proteome has profound effects on cellular signaling and function, as the SUMOylation status of a protein can dictate its stability, subcellular localization, and interaction with other proteins.

Downstream Cellular Consequences of SENP1 Inhibition

The therapeutic rationale for inhibiting SENP1 in cancer lies in the multitude of downstream effects that collectively suppress tumor growth and survival.

Modulation of Key Cancer-Related Proteins

SENP1 inhibition leads to the altered SUMOylation and subsequent activity of numerous proteins implicated in cancer progression:

-

c-Myc: Inhibition of SENP1 promotes the SUMOylation of the oncoprotein c-Myc, leading to its proteasomal degradation and a subsequent reduction in cancer cell proliferation.[8]

-

Hypoxia-Inducible Factor 1α (HIF-1α): By preventing the deSUMOylation of HIF-1α, SENP1 inhibitors can lead to its degradation, thereby suppressing tumor angiogenesis and metastasis.[3]

-

Pin1: SENP1 deSUMOylates and activates Pin1, an enzyme that regulates the function of many oncogenic proteins. Inhibition of SENP1 can therefore suppress Pin1's pro-tumorigenic activities.[9]

-

STAT1 and STAT3: SENP1 can influence the balance of STAT1 and STAT3 activation, which is critical for regulating inflammation and cell proliferation.[10]

Induction of Apoptosis and Cell Cycle Arrest

By altering the SUMOylation status of key regulatory proteins, SENP1 inhibitors can trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells. For instance, SENP1 inhibition has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein BAX.[4]

Inhibition of Tumor Metabolism

SENP1 plays a role in the Warburg effect, the metabolic shift in cancer cells towards glycolysis. By modulating the SUMOylation of metabolic enzymes like Hexokinase 2 (HK2), SENP1 inhibitors can disrupt cancer cell metabolism.[3][4]

Sensitization to Cancer Therapies

A growing body of evidence suggests that SENP1 inhibitors can enhance the efficacy of conventional cancer treatments. By preventing the deSUMOylation of proteins involved in DNA repair and drug resistance pathways, these inhibitors can render cancer cells more susceptible to chemotherapy and radiation.[3][11] For example, SENP1-IN-2 has been specifically developed to enhance tumor radiosensitivity.[5]

Experimental Protocols for Characterizing SENP1 Inhibitors

The following protocols provide a roadmap for the preclinical characterization of putative SENP1 inhibitors like 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole.

In Vitro SENP1 Enzymatic Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of the compound against recombinant SENP1.

Methodology:

-

Recombinant human SENP1 is incubated with a fluorogenic SUMO-AMC substrate.

-

The test compound is added at various concentrations.

-

The enzymatic reaction is initiated, and the cleavage of the AMC group from the SUMO substrate results in a fluorescent signal.

-

The fluorescence is measured over time using a plate reader.

-

The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

Diagram of the In Vitro SENP1 Enzymatic Assay Workflow

Caption: Workflow for determining the in vitro inhibitory potency of a compound against SENP1.

Cell-Based SUMOylation Assay

Objective: To confirm that the compound inhibits SENP1 activity within a cellular context, leading to an increase in global SUMOylation.

Methodology:

-

Cancer cells known to overexpress SENP1 are cultured.

-

Cells are treated with the test compound at various concentrations for a defined period.

-

Cells are lysed, and protein extracts are collected.

-

Western blotting is performed using antibodies specific for SUMO1 and SUMO2/3 to detect changes in the levels of SUMO-conjugated proteins.

-

An increase in high molecular weight SUMO conjugates indicates inhibition of SENP1.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To verify direct binding of the compound to SENP1 in cells.

Methodology:

-

Intact cells are treated with the test compound or a vehicle control.

-

The cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble SENP1 at each temperature is quantified by Western blotting.

-

Binding of the compound to SENP1 will stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.

Diagram of the Cellular Thermal Shift Assay (CETSA) Workflow

Caption: Experimental workflow for confirming target engagement using CETSA.

Cell Viability and Apoptosis Assays

Objective: To assess the functional consequences of SENP1 inhibition on cancer cell survival.

Methodology:

-

Cell Viability (MTT or CellTiter-Glo Assay): Cancer cells are treated with a dose-range of the test compound for 24-72 hours. Cell viability is measured to determine the GI50 (concentration for 50% growth inhibition).

-

Apoptosis (Annexin V/PI Staining): Treated cells are stained with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.

Methodology:

-

Immunocompromised mice are subcutaneously implanted with human cancer cells.

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

The test compound is administered systemically (e.g., orally or intraperitoneally) at a defined dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measuring SUMOylation levels).

Quantitative Data Summary

While specific data for 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole is not publicly available, the following table summarizes the reported IC50 values for other known SENP1 inhibitors to provide a comparative context.

| Inhibitor Name | IC50 (µM) | Assay Type | Reference |

| Momordin Ic | 15.37 | In vitro enzymatic | |

| Pomolic Acid | 5.1 | In vitro enzymatic | |

| Tormentic Acid | 4.3 | In vitro enzymatic | |

| ZHAWOC8697 | 8.6 | In vitro enzymatic | [12] |

| SENP1-IN-2 | >20 (cytotoxicity) | Cell-based | [5] |

Signaling Pathway of SENP1 Inhibition

The following diagram illustrates the central role of SENP1 in the SUMOylation pathway and the key downstream consequences of its inhibition in a cancer cell.

Diagram of the SENP1 Signaling Pathway and Consequences of Inhibition

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. remedypublications.com [remedypublications.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. SENP1: A perspective from immune cells to disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SENP1 inhibition suppresses the growth of lung cancer cells through activation of A20-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Prospective Analysis of the Biological Activity of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole: A Technical Guide for Researchers

Disclaimer: This document provides a prospective analysis of the potential biological activities of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole. As of the date of this publication, no specific experimental data for this compound is available in the public domain. The insights and protocols herein are based on a comprehensive analysis of its constituent pharmacophores and are intended to guide future research and drug discovery efforts.

Introduction

The compound 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole represents a novel chemical entity at the intersection of several medicinally significant structural motifs. Its architecture, featuring a pyrrolidine ring, a substituted pyridine core, and an oxazole heterocycle, suggests a high potential for diverse biological activities. The strategic combination of these pharmacophores is a common approach in modern drug discovery to create molecules with improved potency, selectivity, and pharmacokinetic profiles.[1]

This guide provides an in-depth technical framework for researchers and drug development professionals aiming to investigate the biological potential of this molecule. We will deconstruct the compound into its core components, hypothesize potential biological activities based on extensive literature precedents, and provide detailed, field-proven experimental protocols to systematically evaluate these hypotheses.

Pharmacophoric Deconstruction and Analysis

The foundation of our analysis lies in understanding the established biological roles of the three key structural components of the target molecule.

The Pyrrolidine Moiety: A Scaffold for Bioactivity

The saturated, five-membered pyrrolidine ring is a cornerstone in medicinal chemistry.[2] Its non-planar, sp³-hybridized nature provides a three-dimensional framework that can effectively explore the pharmacophore space of biological targets.[2] This is a critical advantage over flat, aromatic systems, often leading to enhanced binding affinity and selectivity.[1] The pyrrolidine scaffold is a key component in numerous clinically approved drugs and is associated with a wide array of biological activities, including:

-

Anticancer and Antibacterial Agents: The pyrrolidine ring is integral to various compounds with demonstrated anticancer and antibacterial properties.[2][3]

-

Central Nervous System (CNS) Activity: Its structure is found in many CNS-active compounds.[2]

-

Enzyme Inhibition: Pyrrolidine derivatives are known to act as potent enzyme inhibitors, including for targets like α-glycosidase, making them relevant for metabolic diseases.[2]

The 2-Fluoro-6-aminopyridine Core: A Privileged Structure

The pyridine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs.[4] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its tunable electronic properties through substitution, makes it a versatile core for drug design. The specific 2,4,6-trisubstituted pattern in the target molecule is of particular interest.

-

Fluorine Substitution: The introduction of a fluorine atom at the 2-position can significantly modulate the molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter the pKa of the pyridine nitrogen, thereby influencing solubility and cell permeability.

-

Amino Group (Pyrrolidinyl): The electron-donating pyrrolidinyl group at the 6-position can influence the electronic distribution of the pyridine ring, potentially enhancing interactions with biological targets. Such substitutions are common in compounds designed as kinase inhibitors.[5]

-

Anticancer Potential: 2,4,6-trisubstituted pyridines have been specifically designed and synthesized as potential antitumor agents, with some derivatives showing significant inhibitory activity against DNA topoisomerases I and II.[6]

The Oxazole Ring: A Versatile Heterocycle

The oxazole ring is a five-membered aromatic heterocycle that serves as a bioisostere for amide and ester functionalities, offering improved stability and pharmacokinetic properties. Oxazole derivatives exhibit a remarkably broad spectrum of biological activities.[7][8] They are found in numerous natural products and synthetic compounds with therapeutic applications.[9] Documented activities include:

-

Anticancer: Oxazole-containing compounds have been identified as potent anticancer agents, acting through various mechanisms, including the inhibition of protein kinases (e.g., tyrosine kinases, VEGFR, PDGFR) and interference with microtubule dynamics.[5][7][10][11]

-

Antimicrobial: The oxazole nucleus is a key feature in compounds with antibacterial and antifungal properties.[7][9]

-

Anti-inflammatory: Several oxazole derivatives, such as the NSAID Oxaprozin, exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[10]

Hypothesized Biological Activities and Potential Molecular Targets

Based on the pharmacophoric analysis, 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole is a prime candidate for investigation in oncology and infectious diseases. The combination of a kinase-like pyridine scaffold, a bioactive pyrrolidine ring, and a versatile oxazole moiety points toward several high-value molecular targets.

-

Protein Kinase Inhibition: The substituted pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The overall structure may target the ATP-binding site of various protein kinases crucial for cancer cell proliferation and survival, such as Receptor Tyrosine Kinases (RTKs) or serine/threonine kinases.[5]

-

DNA Topoisomerase Inhibition: Certain 2,4,6-trisubstituted pyridines are known to inhibit topoisomerase I or II, enzymes vital for DNA replication and repair.[6] Disruption of their function leads to DNA damage and apoptosis in cancer cells.

-

Antimicrobial Activity: The collective presence of the pyrrolidine, pyridine, and oxazole motifs, all of which are found in various antimicrobial agents, suggests potential activity against a range of bacterial or fungal pathogens.[7][9]

Caption: Hypothesized biological activities and potential molecular targets.

Proposed Experimental Workflows for Biological Evaluation

A systematic, tiered approach is essential to efficiently characterize the biological activity of a novel compound. The following workflow outlines a logical progression from broad phenotypic screening to more specific, target-based assays.

Caption: A tiered experimental workflow for biological activity screening.

General Cytotoxicity Screening (Anticancer)

The initial step is to assess the compound's effect on cell viability across a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[12][13]

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 1: Example Data Presentation for Cytotoxicity Screening

| Cell Line | Cancer Type | IC₅₀ (µM) [95% CI] |

| MCF-7 | Breast | Data |

| A549 | Lung | Data |

| HCT116 | Colon | Data |

| PC-3 | Prostate | Data |

Antimicrobial Activity Screening

To evaluate the compound's potential as an antimicrobial agent, the Minimum Inhibitory Concentration (MIC) should be determined using the broth microdilution method.[16][17]

Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[18]

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]

-

Inoculation: Add the standardized inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Table 2: Example Data Presentation for Antimicrobial Screening

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data |

| Escherichia coli | Gram-negative | Data |

| Pseudomonas aeruginosa | Gram-negative | Data |

| Candida albicans | Fungus | Data |

Mechanistic Assays: Target-Based Screening

If the compound shows promising activity in the primary screens, subsequent assays can elucidate its mechanism of action.

3.3.1 In Vitro Kinase Inhibition Assay

These assays measure the transfer of a phosphate group from ATP to a substrate, and the inhibitory effect of the compound on this reaction.[20] Luminescence-based assays like the ADP-Glo™ Kinase Assay are common.[21][22]

-

Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

Kinase Reaction: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.

-

ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[21]

-

Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.[21]

-

Measurement: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

3.3.2 In Vitro Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[23][24]

-

Reaction Setup: On ice, prepare a reaction mix containing topoisomerase II reaction buffer, ATP, kDNA, and the test compound at various concentrations.[25]

-

Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.[23]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[26]

-

Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.[26]

-

Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide. Run the gel at a high voltage to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).[26]

-

Visualization: Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

Conclusion

While specific biological data for 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole is not yet available, a thorough analysis of its constituent pharmacophores provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. The combination of a pyrrolidine scaffold, a substituted pyridine core, and an oxazole ring creates a molecule with high potential for interacting with key biological targets such as protein kinases and topoisomerases. The experimental workflows detailed in this guide offer a comprehensive and validated strategy for systematically exploring this potential, from initial phenotypic screening to target-based mechanistic studies. This framework is designed to empower researchers to efficiently unlock the therapeutic promise of this novel chemical entity.

References

-

Ghate, M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Egyptian National Cancer Institute, 31(1), 1-13. [Link]

-

CLSI. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

-

Tripodi, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6614. [Link]

-

Yan, W., et al. (2016). Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. The Journal of Organic Chemistry, 81(14), 6044-6051. [Link]

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

-

El-Sayed, M. A. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]

-

Kumar, R., et al. (2017). a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 4(11), 4325-4330. [Link]

-

K-S-V, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8725. [Link]

-

Wang, X., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Basnet, A., et al. (2007). 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. Bioorganic & Medicinal Chemistry, 15(13), 4351-4359. [Link]

-

Kamal, A., et al. (2015). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(5), 559-581. [Link]

-

NACA. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Network of Aquaculture Centres in Asia-Pacific. [Link]

-

Kumar, R., et al. (2015). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 5(2), 108-118. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Yilmaz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247072. [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Al-Amiery, A. A., et al. (2012). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Organic and Medicinal Chemistry Letters, 2(1), 32. [Link]

-

Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

-

Kamal, A., et al. (2015). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(5), 559-581. [Link]

-

Nitiss, J. L. (2021). Topoisomerase Assays. Current Protocols, 1(6), e178. [Link]

-

Kumar, A., et al. (2023). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega, 8(29), 26034-26043. [Link]

-

Singh, R. K., et al. (2015). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 5(2), 108-118. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

Sharma, A., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Journal of Molecular Structure, 1301, 137330. [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Kumar, A., et al. (2023). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. ResearchGate. [Link]

-

Pitta, G., et al. (2020). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry, 187, 111956. [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 870425. [Link]

-

Al-Ostath, A. I. N., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

- 6. 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iajps.com [iajps.com]

- 9. cbijournal.com [cbijournal.com]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. atcc.org [atcc.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. promega.com [promega.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. topogen.com [topogen.com]

The Structure-Activity Relationship of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole: A Technical Guide for Drug Discovery Professionals

Abstract

The 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole scaffold represents a promising chemotype in modern medicinal chemistry, integrating key structural motifs known to impart potent and selective biological activity. While direct structure-activity relationship (SAR) studies on this specific molecule are not extensively published, a comprehensive analysis of closely related analogues provides critical insights for researchers, scientists, and drug development professionals. This technical guide synthesizes available data on related pyridine-oxazole and 2-amino-pyridine derivatives to extrapolate a predictive SAR framework for the title compound. We will explore the nuanced roles of the fluoro, pyrrolidinyl, pyridinyl, and oxazolyl moieties, offering a rationale for future analogue design and optimization. This guide is intended to serve as a foundational resource for teams engaged in the discovery of novel therapeutics targeting a range of disease areas, particularly in the realm of kinase inhibition.

Introduction: The Strategic Integration of Privileged Scaffolds

The convergence of a pyridine core, an oxazole heterocycle, and a pyrrolidine substituent in the 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole structure creates a molecule of significant interest for drug discovery. Each component is a well-established pharmacophore, and their combination suggests a high potential for targeted biological activity, particularly as kinase inhibitors.[1][2][3]

-

Pyridine: A cornerstone in medicinal chemistry, the pyridine ring is a versatile scaffold found in numerous FDA-approved drugs.[4][5] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system serves as a bioisostere for phenyl groups, often improving solubility and metabolic stability.[6]

-

Oxazole: This five-membered heterocycle is a key component in a variety of biologically active compounds, contributing to target binding through hydrogen bonding and dipolar interactions.[7][8][9] It is often utilized as a bioisosteric replacement for amide or ester functionalities to enhance pharmacokinetic properties.[10]

-

Pyrrolidine: As a saturated heterocycle, the pyrrolidine ring introduces a three-dimensional character to the molecule, which can be crucial for optimizing interactions within a protein's binding pocket.[11][12] Its basic nitrogen can form key salt-bridge interactions.

This guide will deconstruct the probable SAR of the title compound by examining the impact of modifications at each of these key positions, drawing from literature on analogous chemical series.

Deconstructing the Structure-Activity Relationship: An Evidence-Based Extrapolation

In the absence of direct SAR data for 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole, we will analyze the known SAR of related 2-aminopyridine, pyridine-oxazole, and kinase inhibitor scaffolds.

The 2,6-Disubstituted Pyridine Core: A Hub of Interaction

The central pyridine ring acts as the primary scaffold, orienting the substituents for optimal target engagement. The substitution pattern at the 2 and 6 positions is critical for activity and selectivity.

-

The 6-Pyrrolidinyl Group: The amine at the 6-position is a common feature in many kinase inhibitors, often forming a crucial hydrogen bond with the hinge region of the kinase ATP-binding site. The choice of the pyrrolidine ring is significant:

-

Conformational Rigidity: Compared to acyclic amines, the pyrrolidine ring restricts the conformational freedom, which can lead to a lower entropic penalty upon binding and thus higher affinity.

-

Basicity and pKa: The basicity of the pyrrolidine nitrogen can be modulated by substituents on the ring, influencing its protonation state at physiological pH and its ability to form ionic interactions.[12]

-

SAR of Analogues: In related series, substitution on the pyrrolidine ring has been shown to fine-tune potency and selectivity. For instance, the introduction of small alkyl or polar groups can probe for additional binding pockets.

-

-

The 2-Fluoro Substituent: The fluorine atom at the 2-position likely plays multiple roles:

-

Modulation of Basicity: As a strongly electron-withdrawing group, the fluorine atom reduces the basicity of the pyridine ring nitrogen. This can be critical for cellular permeability and can prevent unwanted off-target interactions.

-

Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block potential sites of metabolism, thereby increasing the compound's half-life.

-

Direct Binding Interactions: In some cases, fluorine can act as a weak hydrogen bond acceptor or participate in favorable orthogonal multipolar interactions with the protein backbone.

-

The 4-(Oxazol-5-yl) Moiety: A Key Pharmacophore

The oxazole ring at the 4-position of the pyridine core is likely a key pharmacophore responsible for interactions deep within a target's binding pocket.

-

Hydrogen Bonding: The nitrogen and oxygen atoms of the oxazole ring are potential hydrogen bond acceptors, which can engage with donor residues in the active site.

-

Shape and Size: The planar and relatively compact nature of the oxazole ring allows it to fit into well-defined pockets.

-

SAR of Analogues: In many kinase inhibitor series, substitution on the solvent-exposed region of such heterocyclic rings is a common strategy for improving potency and selectivity. For example, adding small alkyl or aryl groups to the oxazole ring can exploit additional hydrophobic pockets.

Table 1: Inferred Structure-Activity Relationships for the 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole Scaffold

| Molecular Position | Modification | Predicted Impact on Activity | Rationale from Analogous Series |

| Pyrrolidine Ring | Substitution (e.g., methyl, hydroxyl) | Potentially modulate potency and selectivity. | Can probe for additional binding pockets and alter pKa.[12] |

| Ring size variation (e.g., piperidine, azetidine) | Likely to significantly impact affinity. | Optimal ring size is crucial for fitting the hinge-binding region. | |

| Pyridine Ring | Removal of 2-fluoro group | May increase basicity, potentially affecting permeability and off-target activity. | Fluorine often enhances drug-like properties. |

| Replacement of 2-fluoro with other halogens | Could fine-tune electronic properties and binding interactions. | Halogen bonding is a known interaction in drug-protein binding. | |

| Oxazole Ring | Substitution at C2 or C4 | High potential to enhance potency and selectivity. | These positions are often solvent-exposed and can be modified to engage with different parts of the active site.[8] |

| Isomeric replacement (e.g., isoxazole, thiazole) | May alter the geometry of key interactions. | The relative positions of heteroatoms are critical for hydrogen bonding patterns.[7] |

Postulated Biological Target: Kinase Inhibition

Based on the structural features of the title compound and the known targets of analogous molecules, it is highly probable that 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole functions as a kinase inhibitor .[1][2][3] The 2-aminopyridine motif is a classic "hinge-binder" in ATP-competitive kinase inhibitors.

Caption: Hypothesized mechanism of action via competitive kinase inhibition.

Experimental Protocols for Analogue Synthesis and Evaluation

The following protocols are generalized from methods used for the synthesis and evaluation of structurally related compounds and can be adapted for the exploration of the SAR of the title compound.

General Synthetic Route for Analogues

A plausible synthetic route would involve the construction of the substituted pyridine core followed by the formation of the oxazole ring.

Sources

- 1. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship studies of 2-(1,3,4-oxadiazole-2(3H)-thione)-3-amino-5-arylthieno[2,3-b]pyridines as inhibitors of DRAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)-oxazole: A Technical Guide

Introduction

In the landscape of contemporary drug discovery, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, molecules incorporating pyridine and oxazole scaffolds are of significant interest due to their prevalence in biologically active compounds. This technical guide provides an in-depth exploration of the spectral characterization of a novel compound, 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)-oxazole . As a molecule featuring a unique substitution pattern—a fluorinated pyridine core linked to an oxazole ring and further functionalized with a pyrrolidine moiety—its structural elucidation presents a compelling case study for the application of modern spectroscopic techniques.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) as applied to this specific molecule. The causality behind experimental choices and the logic of spectral interpretation will be emphasized, providing a robust framework for the structural verification of this and similar compounds. While specific experimental data for this exact molecule is not publicly available, this guide will provide a detailed predictive analysis based on established principles and data from analogous structures.

Molecular Structure and Key Features

A thorough understanding of the molecule's architecture is paramount for accurate spectral interpretation. The structure of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)-oxazole is presented below, with a systematic numbering scheme for NMR assignments.

Caption: Molecular structure of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)-oxazole with atom numbering.

The molecule is characterized by several key structural motifs that will influence its spectral properties:

-

A 2,4,6-trisubstituted pyridine ring : The electronic environment of the pyridine protons and carbons is significantly modulated by the electron-withdrawing fluorine atom, the electron-donating pyrrolidine group, and the oxazole substituent.

-

An oxazole ring : This five-membered aromatic heterocycle has its own characteristic proton and carbon chemical shifts.

-

A pyrrolidine ring : The aliphatic protons of this saturated heterocycle will appear in the upfield region of the ¹H NMR spectrum.

-

A carbon-fluorine bond : This will give rise to a signal in the ¹⁹F NMR spectrum and will cause characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to spin-spin coupling.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2' (oxazole) | 8.0 - 8.2 | s | - |

| H4' (oxazole) | 7.4 - 7.6 | s | - |

| H3 (pyridine) | 6.5 - 6.7 | d | ~2-3 Hz (⁴JHF) |

| H5 (pyridine) | 6.2 - 6.4 | s | - |

| Hα (pyrrolidine) | 3.4 - 3.6 | t | ~6-7 Hz |

| Hβ (pyrrolidine) | 1.9 - 2.1 | m | - |

Interpretation:

-

Oxazole Protons: The protons on the oxazole ring are expected to be in the downfield aromatic region. Based on literature for similar oxazole derivatives, the H2' proton is typically more deshielded than the H4' proton.[1][2]

-

Pyridine Protons: The pyridine protons, H3 and H5, are anticipated to be in the aromatic region but shifted upfield due to the strong electron-donating effect of the adjacent pyrrolidine group. The H3 proton is expected to appear as a doublet due to a four-bond coupling to the fluorine atom (⁴JHF).[3] The H5 proton is predicted to be a singlet as it lacks adjacent proton coupling partners.

-

Pyrrolidine Protons: The α-protons of the pyrrolidine ring, being adjacent to the nitrogen atom, will be the most deshielded of the aliphatic protons and are expected to appear as a triplet. The β-protons will be further upfield and will likely appear as a multiplet due to coupling with the α-protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Record the spectrum on the same NMR spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to a series of single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) | | :--- | :--- | :--- | :--- | | C2 (pyridine) | 160 - 165 | ¹JCF ≈ 230-250 | | C6 (pyridine) | 155 - 160 | ³JCF ≈ 5-10 | | C4 (pyridine) | 145 - 150 | ³JCF ≈ 15-20 | | C5' (oxazole) | 138 - 142 | - | | C2' (oxazole) | 150 - 155 | - | | C4' (oxazole) | 120 - 125 | - | | C3 (pyridine) | 95 - 100 | ²JCF ≈ 30-40 | | C5 (pyridine) | 105 - 110 | ⁴JCF ≈ 2-5 | | Cα (pyrrolidine) | 45 - 50 | - | | Cβ (pyrrolidine) | 25 - 30 | - |

Interpretation:

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are heavily influenced by the substituents. The carbon directly attached to the fluorine, C2, will be significantly downfield and will exhibit a large one-bond C-F coupling constant (¹JCF).[4][5] The carbons ortho (C3) and meta (C4, C6) to the fluorine will also show smaller two- and three-bond couplings, respectively. The carbons attached to the nitrogen-containing substituents (C6) and the oxazole ring (C4) will also be deshielded.

-

Oxazole Carbons: The chemical shifts of the oxazole carbons are predicted based on known values for substituted oxazoles.[6] C2' and C5' are generally the most downfield.

-

Pyrrolidine Carbons: The aliphatic carbons of the pyrrolidine ring will appear in the upfield region of the spectrum.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[7][8]

Experimental Protocol:

-

Sample Preparation: The same sample can be used.

-

Data Acquisition: The spectrum is recorded on an NMR spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F at C2 | -70 to -90 | t |

Interpretation:

The chemical shift of the fluorine atom on a pyridine ring is sensitive to the electronic nature of the other substituents.[9][10] For a 2-fluoropyridine with an electron-donating group at the 6-position, the fluorine resonance is expected in the region of -70 to -90 ppm. The signal is predicted to be a triplet due to coupling with the H3 proton (⁴JFH) and potentially a smaller coupling to the H5 proton.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a coupled liquid chromatography system (LC-MS).

-